Macimorelin Acetate

Description

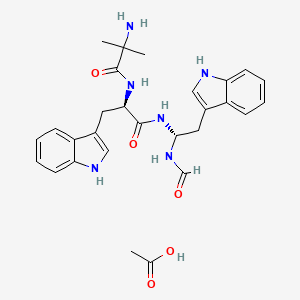

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

945212-59-9 |

|---|---|

Molecular Formula |

C28H34N6O5 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1 |

InChI Key |

WVDSKQXKCDZXLH-OHIDFYLOSA-N |

Isomeric SMILES |

CC(=O)O.CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N |

Canonical SMILES |

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ARD 07 acetate; ARD-07; ARD07; D-87575 acetate; JMV1843; JMV-1843; JMV 1843; AEZS-130; AEZS 130; AEZS130; EP-1572; EP 1572; EP1572; UMV-1843; UMV1843; UMV 1843; Macimorelin; AibDTrpDgTrpCHO. Macimorelin Acetate; Macrilen |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Macimorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin acetate is an orally active, small molecule peptidomimetic that functions as a potent and selective agonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor.[1][2][3] It mimics the physiological effects of endogenous ghrelin, primarily stimulating the pulsatile release of growth hormone (GH) from the anterior pituitary gland.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, including its interaction with the GHSR-1a, the subsequent intracellular signaling cascades, and its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays used in its characterization are also presented.

Core Mechanism of Action: GHSR-1a Agonism

Macimorelin exerts its pharmacological effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus. The binding of macimorelin to the GHSR-1a initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that culminate in the synthesis and secretion of growth hormone.

Binding Affinity

While a precise dissociation constant (Kd) or inhibition constant (Ki) for macimorelin binding to the human GHSR-1a is not consistently reported in publicly available literature, it is consistently described as having a binding affinity comparable to that of the endogenous ligand, ghrelin. This high affinity underscores its potency as a ghrelin mimetic.

Intracellular Signaling Pathway

The activation of GHSR-1a by macimorelin primarily triggers the Gq protein signaling cascade. This pathway involves a series of intracellular events leading to an increase in intracellular calcium concentration, a key second messenger for growth hormone exocytosis from somatotroph cells in the pituitary gland.

-

G-Protein Activation: Upon macimorelin binding, the GHSR-1a activates the heterotrimeric G-protein Gq. This leads to the dissociation of the Gαq subunit from the Gβγ dimer.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Growth Hormone Release: The elevated intracellular Ca2+ concentration is a critical signal for the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the release of growth hormone into the bloodstream.

Figure 1: Macimorelin-induced GHSR-1a signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Administration | Oral | |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | |

| Terminal Half-life (t1/2) | Approximately 4.1 hours | |

| Effect of Food | A liquid meal decreased Cmax by 55% and AUC by 49% |

Table 2: Pharmacodynamic Properties of this compound in Adults

| Parameter | Dose | Value | Reference |

| Peak GH Concentration (Healthy Volunteers) | 0.5 mg/kg | 31.9 ng/mL | |

| 1.0 mg/kg | 37.8 ng/mL | ||

| 2.0 mg/kg | 18.4 ng/mL | ||

| Peak GH Concentration (AGHD Patients) | 0.5 mg/kg | 2.36 ± 5.69 ng/mL | |

| Diagnostic Cut-off for AGHD | 0.5 mg/kg | < 2.8 ng/mL | |

| 0.5 mg/kg | < 5.1 ng/mL (post hoc analysis) | ||

| Sensitivity for AGHD Diagnosis | 0.5 mg/kg (at 2.8 ng/mL cut-off) | 87% | |

| 0.5 mg/kg (at 5.1 ng/mL cut-off) | 92% | ||

| Specificity for AGHD Diagnosis | 0.5 mg/kg (at 2.8 ng/mL cut-off) | 96% | |

| 0.5 mg/kg (at 5.1 ng/mL cut-off) | 96% |

Experimental Protocols

The characterization of macimorelin's mechanism of action involves several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of macimorelin for the GHSR-1a.

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR-1a (e.g., HEK293 cells). Cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes, which are then resuspended in assay buffer.

-

Competitive Binding: A fixed concentration of a radiolabeled ghrelin analog (e.g., 125I-His-ghrelin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled macimorelin.

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of macimorelin. The concentration of macimorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of IP1, a stable metabolite of IP3.

Methodology:

-

Cell Culture: Cells expressing GHSR-1a are seeded into multi-well plates.

-

Stimulation: The cells are incubated with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1. Subsequently, the cells are stimulated with varying concentrations of macimorelin.

-

Lysis and Detection: After stimulation, the cells are lysed, and the concentration of IP1 in the lysate is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, endogenous IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify the IP1 concentration. The data are then plotted as IP1 concentration versus the log concentration of macimorelin to determine the EC50 value, which represents the concentration of macimorelin that produces 50% of the maximal response.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following GHSR-1a activation.

References

- 1. karger.com [karger.com]

- 2. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Macimorelin Acetate: A Technical Guide to a Ghrelin Mimetic for the Diagnosis of Adult Growth Hormone Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin acetate, a synthetic ghrelin mimetic, represents a significant advancement in the diagnosis of adult growth hormone deficiency (AGHD).[1][2] This orally active small molecule stimulates the secretion of growth hormone (GH) by acting as an agonist at the growth hormone secretagogue receptor (GHSR).[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, the intricate signaling pathways it triggers, detailed experimental protocols for its use, and a summary of its clinical efficacy and pharmacokinetic profile. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine diagnostics.

Introduction

The diagnosis of adult growth hormone deficiency (AGHD) has historically relied on provocative tests that can be cumbersome and carry potential risks for the patient, with the insulin tolerance test (ITT) being the historical gold standard. This compound (trade name Macrilen®) offers a safer, simpler, and reliable oral diagnostic alternative. As a ghrelin mimetic, it leverages the natural physiological pathways that regulate GH secretion. Understanding the core pharmacology and clinical application of macimorelin is crucial for its appropriate use and for the development of future endocrine diagnostics.

Mechanism of Action

Macimorelin is a peptidomimetic that functions as a potent agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor. By mimicking the action of the endogenous ligand ghrelin, macimorelin binds to and activates GHSR-1a located in the pituitary gland and the hypothalamus. This binding initiates a cascade of intracellular signaling events that lead to the secretion of growth hormone from the somatotroph cells of the anterior pituitary.

Signaling Pathways

The activation of GHSR-1a by macimorelin primarily involves the Gq/11 G-protein signaling pathway. The downstream cascade is as follows:

-

G-protein Activation: Upon macimorelin binding, the GHSR-1a undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Growth Hormone Exocytosis: The culmination of these signaling events is the exocytosis of vesicles containing stored growth hormone from the somatotroph cells into the bloodstream.

The following diagram illustrates the signaling pathway activated by macimorelin:

Caption: this compound signaling pathway in pituitary somatotrophs.

Experimental Protocols

The clinical use of macimorelin for the diagnosis of AGHD follows a standardized protocol. The pivotal Phase III clinical trial (NCT02558829) provides a robust framework for its application.

Patient Preparation

-

Fasting: Patients must fast for at least 8 hours prior to the test.

-

Medication Washout: Growth hormone therapy should be discontinued at least one month before the test. Other medications that may affect GH release should also be discontinued for an adequate period.

-

Hormone Replacement: Other pituitary hormone deficiencies should be adequately replaced before administering macimorelin.

-

Physical Activity: Vigorous physical exercise should be avoided for 24 hours before the test.

Dosing and Administration

-

Reconstitution: Macimorelin is supplied as a powder for oral solution in a sachet containing 60 mg of macimorelin. The contents of one sachet are dissolved in 120 mL of water.

-

Dose Calculation: The recommended single oral dose is 0.5 mg/kg of body weight.

-

Administration: The calculated volume of the reconstituted solution is administered orally to the patient, who should drink the entire amount within 30 seconds.

Blood Sampling and Analysis

-

Timing: Blood samples for serum GH measurement are collected at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.

-

Analysis: Serum GH concentrations are measured using a validated immunoassay.

The following diagram outlines the experimental workflow for the macimorelin diagnostic test:

Caption: Experimental workflow for the macimorelin diagnostic test.

Quantitative Data

Pharmacokinetics

The pharmacokinetic profile of macimorelin is characterized by rapid oral absorption.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | |

| Mean Terminal Half-life (T1/2) | 4.1 hours | |

| Effect of Food (Liquid Meal) | Cmax decreased by 55%, AUC decreased by 49% | |

| Metabolism | Primarily by CYP3A4 |

Diagnostic Accuracy

The diagnostic performance of macimorelin has been validated against the insulin tolerance test (ITT) in a Phase III clinical trial.

| GH Cut-off (ng/mL) | Sensitivity | Specificity | Positive Agreement with ITT | Negative Agreement with ITT | Reproducibility | Reference |

| 2.8 (Macimorelin) vs 5.1 (ITT) | 87% | 96% | 74.32% | 95.38% | 97% | |

| 5.1 (Macimorelin) vs 5.1 (ITT) | 92% | 96% | 82% | 94% | 97% |

Conclusion

This compound is a well-characterized ghrelin mimetic that offers a safe and effective oral diagnostic tool for adult growth hormone deficiency. Its mechanism of action through the GHSR-1a and the Gq/11 signaling pathway is well-understood. The standardized and straightforward experimental protocol, combined with its high diagnostic accuracy and favorable pharmacokinetic profile, makes it a valuable alternative to traditional provocative tests. This technical guide provides a comprehensive overview for the scientific and drug development communities, facilitating a deeper understanding of this important diagnostic agent.

References

- 1. Intracellular signaling mechanisms mediating ghrelin-stimulated growth hormone release in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

The Discovery and Development of Macimorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin (brand name Macrilen®; Ghryvelin®) is an orally active, small-molecule ghrelin receptor agonist developed for the diagnosis of adult growth hormone deficiency (AGHD).[1][2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical validation of macimorelin. It includes a detailed summary of key experimental protocols, quantitative data from clinical trials, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Unmet Need in AGHD Diagnosis

The diagnosis of adult growth hormone deficiency (AGHD) presents a significant clinical challenge.[4] Baseline growth hormone (GH) levels are often indistinguishable between healthy and GH-deficient individuals due to the pulsatile nature of GH secretion.[5] Consequently, provocative testing is required to assess the pituitary's capacity to secrete GH. The historical gold standard for this has been the insulin tolerance test (ITT), which induces hypoglycemia to stimulate GH release. However, the ITT is labor-intensive, unpleasant for patients, and carries risks of severe hypoglycemia, making it contraindicated in patients with seizure disorders or cardiovascular disease. This created a clear unmet medical need for a safer, more convenient, and reliable diagnostic test for AGHD.

Discovery and Preclinical Development

Macimorelin, also known as AEZS-130, emerged from research into synthetic growth hormone secretagogues (GHSs). It was designed as a peptidomimetic of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). The primary goal was to create an orally bioavailable and stable compound that could effectively stimulate GH secretion with a favorable safety profile.

Preclinical studies in animal models demonstrated macimorelin's ability to mimic the biological effects of ghrelin, leading to a dose-dependent increase in GH levels. These studies established its potential as a diagnostic agent and paved the way for clinical investigation. Further preclinical research is also exploring the therapeutic potential of macimorelin in conditions like amyotrophic lateral sclerosis (ALS), based on the neuroprotective and anti-inflammatory properties of ghrelin.

Mechanism of Action: Ghrelin Receptor Agonism

Macimorelin functions as a potent and selective agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a is a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.

Upon oral administration, macimorelin is absorbed and binds to the GHS-R1a. This binding event mimics the action of endogenous ghrelin, activating a cascade of intracellular signaling pathways. The primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary gland. This results in a measurable increase in circulating GH levels.

// Extracellular Space GH_blood [label="Increased GH in\nBloodstream", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GH_secretion -> GH_blood; }

References

- 1. Macimorelin - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. COSCIENS Biopharma Inc. Announces Top-Line Results of Phase 3 DETECT-Trial for the Diagnosis of Childhood-Onset Growth Hormone Deficiency - BioSpace [biospace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 1stoptimal.com [1stoptimal.com]

Unveiling the Molecular Architecture of Macimorelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin acetate, a potent, orally-active ghrelin receptor agonist, represents a significant advancement in the diagnosis of adult growth hormone deficiency. Its efficacy is intrinsically linked to its precise chemical structure, which allows for high-affinity binding to the growth hormone secretagogue receptor 1a (GHSR-1a). This technical guide provides an in-depth exploration of the chemical structure of this compound, outlines the standard experimental protocols for its structural elucidation, and visualizes its mechanism of action through its intracellular signaling pathway.

Core Chemical Structure and Identifiers

Macimorelin is a synthetic peptidomimetic designed to mimic the action of endogenous ghrelin.[1][2][3] The molecule's structural integrity is paramount to its function. The acetate salt form enhances its stability and solubility. Key chemical and physical data are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value |

| IUPAC Name | acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide[4] |

| SMILES String | CC(=O)O.CC(C)(C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--NC=O)N[4] |

| InChI Key | WVDSKQXKCDZXLH-OHIDFYLOSA-N |

| CAS Number | 945212-59-9 |

| Molecular Formula | C₂₈H₃₄N₆O₅ (acetate salt) |

| C₂₆H₃₀N₆O₃ (free base) | |

| Molecular Weight | 534.6 g/mol (acetate salt) |

| 474.6 g/mol (free base) |

Experimental Protocols for Structural Elucidation

The definitive structure of this compound is confirmed through a combination of advanced analytical techniques. While the specific internal documentation for macimorelin is proprietary, the following sections describe the standard, rigorous methodologies employed for the structural characterization of such complex small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise atomic connectivity and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to prepare the sample for analysis.

-

Instrumentation: A high-field NMR spectrometer, typically operating at 600 MHz or higher, is used to acquire high-resolution spectra.

-

Data Acquisition: A suite of NMR experiments is performed:

-

1D ¹H NMR: To identify the chemical environments and multiplicities of all hydrogen atoms.

-

1D ¹³C NMR: To identify all unique carbon environments within the molecule.

-

2D COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing a carbon-proton connectivity map.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular backbone and assigning quaternary carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information to confirm the molecule's stereochemistry and conformation.

-

-

Data Analysis: The collected spectra are processed and analyzed. Chemical shifts (δ), coupling constants (J), and cross-peak correlations are meticulously interpreted to assemble the final, unambiguous chemical structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight, determine the elemental composition, and elucidate the fragmentation pattern for structural verification.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture like acetonitrile/water with 0.1% formic acid to facilitate protonation and ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, is utilized.

-

Data Acquisition:

-

Full Scan MS: The sample is infused into the mass spectrometer to obtain a high-resolution mass spectrum. The accurate mass of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental formula.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated within the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions (product ions) are mass-analyzed.

-

-

Data Analysis: The fragmentation pattern is analyzed to identify characteristic neutral losses and product ions. This pattern provides a "fingerprint" of the molecule and allows for the confirmation of its substructures, corroborating the connectivity determined by NMR.

Visualized Workflows and Pathways

Logical Workflow for Structural Characterization

The process of definitively identifying the chemical structure of a novel compound like macimorelin follows a logical and systematic workflow, integrating multiple analytical techniques for confirmation.

Caption: A generalized workflow for the structural elucidation of this compound.

Macimorelin Signaling Pathway

Macimorelin functions by binding to the GHSR-1a, a G protein-coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade, primarily through the Gαq/11 pathway, culminating in the secretion of growth hormone (GH).

Caption: Intracellular signaling cascade initiated by macimorelin binding to GHSR-1a.

References

Preclinical Research on Macimorelin Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin acetate, known by its developmental codes AEZS-130 and EP-1572, is an orally active peptidomimetic growth hormone secretagogue (GHS). It functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The information presented is intended to serve as a technical resource for professionals in the field of drug development and endocrine research.

Mechanism of Action

Macimorelin mimics the action of the endogenous ligand ghrelin by binding to and activating the GHSR-1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1] This activation stimulates the release of growth hormone (GH) from the pituitary gland.[2][3] The binding affinity of macimorelin to the human GHSR is comparable to that of ghrelin.[4]

Signaling Pathway

Upon binding of macimorelin to the GHSR-1a, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is the primary mechanism for macimorelin-induced GH secretion. Additionally, GHSR-1a activation can lead to the phosphorylation of downstream kinases such as extracellular signal-regulated kinase (ERK) and Akt, which are involved in cell proliferation and survival.

In Vitro Pharmacology

Receptor Binding and Functional Activity

The in vitro pharmacology of macimorelin has been characterized through receptor binding and functional assays.

| Parameter | Species | Value | Assay Type |

| IC50 | Human | 13.3 nM | Competitive Radioligand Binding |

| EC50 | Human | 26.8 ± 6.9 nM | Calcium Mobilization |

| EC50 | Rat | 1.8 ± 0.2 nM | Calcium Mobilization |

| EC50 | Mouse | 1.9 ± 0.3 nM | Calcium Mobilization |

Data compiled from FDA NDA review documents.

Experimental Protocols

Competitive Radioligand Binding Assay: The binding affinity of macimorelin to the human GHSR-1a was determined using a competitive radioligand binding assay. Membranes from cells stably expressing the human GHSR-1a were incubated with a radiolabeled ghrelin analog (e.g., [125I]-His9-Ghrelin) and varying concentrations of macimorelin. The concentration of macimorelin that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

Calcium Mobilization Assay: The functional agonist activity of macimorelin was assessed using a calcium mobilization assay in cells stably expressing the human, rat, or mouse GHSR-1a. Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon addition of macimorelin, the increase in intracellular calcium concentration was measured using a fluorescence plate reader (e.g., FLIPR). The concentration of macimorelin that produces 50% of the maximal response (EC50) was calculated.

In Vivo Preclinical Studies

Pharmacokinetics

The pharmacokinetic profile of macimorelin has been evaluated in several preclinical species.

| Species | Route | Bioavailability | Key Findings |

| Rat | Oral | < 1% | Rapidly degraded in plasma. |

| Dog | Oral | < 1% | Stable in plasma. |

Data from FDA NDA review documents.

Experimental Protocol - Pharmacokinetic Studies: Pharmacokinetic studies were conducted in rats and dogs. Animals received a single oral or intravenous dose of macimorelin. Blood samples were collected at various time points post-dosing. Plasma concentrations of macimorelin were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of macimorelin on major physiological systems.

| Study Type | Species | Dosing | Findings |

| Cardiovascular | Dog | Intravenous | At 30 mg/kg, transient hypotension, increased heart rate, and decreased blood pressure were observed. No significant effects on ECG parameters were noted. |

| Respiratory | Rat, Dog | Intravenous | No adverse effects on respiratory function were observed. |

| Central Nervous System | Rat | Oral | No adverse effects on neurological function were observed. |

Data from FDA and EMA regulatory documents.

Experimental Protocol - Cardiovascular Safety in Dogs: Conscious, telemetered beagle dogs were administered single intravenous doses of macimorelin. Continuous electrocardiogram (ECG) recordings, heart rate, and blood pressure were monitored pre- and post-dose. The study was designed to detect any effects on cardiovascular parameters, including QT interval prolongation.

Toxicology

Repeat-dose oral toxicity studies were conducted in rats and dogs.

| Species | Duration | Dosing | Key Findings |

| Rat | 28 days | Up to 36x the maximum recommended human dose (MRHD) | No dose-limiting toxicity observed. |

| Dog | 28 days | Up to 55x the MRHD | No dose-limiting toxicity observed. |

Data from FDA NDA review documents.

Experimental Protocol - 28-Day Oral Toxicity Studies: Groups of rats and dogs received daily oral doses of macimorelin for 28 days. Clinical observations, body weight, and food consumption were monitored throughout the study. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed and examined histopathologically.

Genotoxicity

A battery of in vitro genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of macimorelin.

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative |

| Mouse Lymphoma Assay | L5178Y TK+/- cells | With and without S9 | Negative |

| Micronucleus Test | CHO-K1 cells | With and without S9 | Negative |

Data from FDA NDA review documents.

Experimental Protocols - Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): Standard strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) were exposed to various concentrations of macimorelin, with and without a metabolic activation system (S9). The number of revertant colonies was counted to assess for point mutations.

-

Mouse Lymphoma Assay: L5178Y TK+/- mouse lymphoma cells were treated with macimorelin in the presence and absence of S9. Mutations at the thymidine kinase (TK) locus were assessed by measuring the frequency of trifluorothymidine-resistant colonies.

-

In Vitro Micronucleus Test: Chinese Hamster Ovary (CHO-K1) cells were exposed to macimorelin with and without S9. The cells were then examined for the presence of micronuclei, which are indicative of chromosomal damage.

Conclusion

Preclinical studies have demonstrated that this compound is a potent and selective agonist of the GHSR-1a. In vitro assays have confirmed its binding affinity and functional activity at the receptor. In vivo studies in animals have characterized its pharmacokinetic profile and established a favorable safety margin. The comprehensive safety pharmacology and toxicology evaluations, including a full battery of genotoxicity tests, have not identified any significant safety concerns at clinically relevant exposures. This robust preclinical data package has supported the clinical development and regulatory approval of macimorelin for the diagnosis of adult growth hormone deficiency.

References

- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Macimorelin Acetate and the Growth Hormone Secretagogue Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin acetate is a potent, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its interaction with the GHSR. It includes a summary of its pharmacological properties, detailed experimental protocols for key assays, and a review of its clinical application in the diagnosis of adult growth hormone deficiency (AGHD).

Introduction

This compound is a synthetic peptidomimetic that acts as a growth hormone secretagogue.[1][2] It is a valuable tool for diagnosing AGHD, offering a safer and more convenient alternative to traditional provocative tests like the insulin tolerance test (ITT).[3][4] Understanding the molecular interactions between macimorelin and the GHSR, as well as the subsequent signaling cascades, is crucial for its effective use in clinical diagnostics and for the development of novel therapeutics targeting this pathway.

This compound: Physicochemical Properties and Pharmacokinetics

This compound is the acetate salt of macimorelin.[5] It is a white to off-white granular substance. Key pharmacokinetic parameters of macimorelin are summarized in the table below.

| Parameter | Value | Species | Study Type |

| Administration | Oral | Human | Clinical Trial |

| Bioavailability | Readily absorbed | Human | Clinical Trial |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | Human | Clinical Trial |

| Cmax (Peak Plasma Concentration) at 0.5 mg/kg | ~7.59 ng/mL (16 nM) | Human | Clinical Trial |

| Terminal Half-life (t½) | ~4.1 hours | Human | Clinical Trial |

| Metabolism | Primarily by CYP3A4 | Human | in vitro |

| Effect of Food | Cmax and AUC decreased by ~55% and ~49%, respectively, with a liquid meal | Human | Clinical Trial |

Table 1: Pharmacokinetic Properties of this compound.

The Growth Hormone Secretagogue Receptor (GHSR)

The GHSR is a G protein-coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus. Its endogenous ligand is ghrelin, a peptide hormone mainly produced by the stomach. The GHSR plays a pivotal role in regulating energy homeostasis, appetite, and GH secretion.

Mechanism of Action: Macimorelin and GHSR Signaling

Upon binding of macimorelin to the GHSR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This initiates a downstream signaling cascade as depicted in the diagram below.

Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the fusion of GH-containing vesicles with the plasma membrane and the secretion of GH into the bloodstream.

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a general method for assessing the agonist activity of macimorelin at the GHSR by measuring intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing human GHSR1a

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom assay plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Cell Seeding: Seed HEK293-GHSR cells into 96-well plates at an appropriate density and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Establish a baseline fluorescence reading, then add the macimorelin solutions to the wells. Record the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of macimorelin. Plot the response against the logarithm of the macimorelin concentration to generate a dose-response curve and calculate the EC50 value.

Clinical Diagnostic Protocol: Macimorelin Growth Hormone Stimulation Test

This protocol outlines the standardized procedure for the macimorelin growth hormone stimulation test for the diagnosis of AGHD.

Patient Preparation:

-

Patients should fast for at least 8 hours overnight before the test.

-

Medications that can affect GH secretion should be discontinued prior to the test, as advised by the prescribing physician.

Test Procedure:

-

Establish intravenous access for blood sampling.

-

Calculate the macimorelin dose based on the patient's body weight (0.5 mg/kg).

-

Reconstitute the macimorelin granules in the specified volume of water.

-

The patient should drink the entire solution within 30 seconds.

Blood Sampling and Analysis:

-

Blood samples for serum GH measurement are collected at 30, 45, 60, and 90 minutes after macimorelin administration.

-

The peak GH concentration from these samples is used for diagnosis. A peak GH level of ≤2.8 ng/mL is indicative of AGHD. A higher cut-off of 5.1 µg/L may also be considered in certain patient populations.

Clinical Data Summary

Clinical trials have demonstrated the efficacy and safety of macimorelin for the diagnosis of AGHD. The table below summarizes key findings from a pivotal Phase 3 study comparing macimorelin to the ITT.

| Parameter | Macimorelin (2.8 ng/mL cutoff) | ITT (5.1 ng/mL cutoff) |

| Sensitivity | 87% | - |

| Specificity | 96% | - |

| Positive Agreement | 74.3% | - |

| Negative Agreement | 95.4% | - |

Table 2: Diagnostic Performance of Macimorelin vs. ITT.

Conclusion

This compound is a well-characterized, orally active GHSR agonist with a favorable pharmacokinetic and safety profile. Its mechanism of action through the Gαq/11-PLC-IP3-DAG signaling pathway is well-understood. The macimorelin growth hormone stimulation test is a reliable and convenient method for diagnosing adult growth hormone deficiency, offering significant advantages over traditional diagnostic procedures. This technical guide provides a comprehensive resource for researchers and clinicians working with macimorelin and the GHSR.

References

The In Vivo Pharmacodynamics of Macimorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin is an orally active, small-molecule ghrelin receptor agonist that stimulates the secretion of growth hormone (GH).[1][2] It functions as a growth hormone secretagogue (GHS) and is utilized as a diagnostic agent for adult growth hormone deficiency (AGHD).[1][3] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of macimorelin, compiling key data from clinical studies, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

Mechanism of Action

Macimorelin mimics the action of endogenous ghrelin by binding to and activating the growth hormone secretagogue receptor (GHSR) located in the pituitary gland and hypothalamus.[4] This receptor activation stimulates the release of GH from the anterior pituitary gland. The subsequent increase in circulating GH levels forms the basis of its use in diagnostic testing for AGHD.

Signaling Pathway

The binding of macimorelin to the GHSR, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the Gαq and Gαi/o G-protein pathways, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium, as well as modulation of the PI3K/Akt pathway. These signaling events culminate in the secretion of growth hormone.

References

An In-depth Technical Guide to Macimorelin Acetate for the Diagnosis of Adult Growth Hormone Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin acetate, an orally active ghrelin receptor agonist, represents a significant advancement in the diagnosis of adult growth hormone deficiency (AGHD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed protocols for its use in diagnostic testing, and a comparative analysis of its efficacy and safety against the historical gold standard, the insulin tolerance test (ITT). The document is intended to serve as a resource for researchers, clinicians, and professionals in the field of drug development, offering in-depth data presentation and visualization of key biological and experimental pathways.

Introduction

Adult growth hormone deficiency is a condition characterized by a range of symptoms including altered body composition, reduced muscle strength, and diminished quality of life.[1] Accurate diagnosis is crucial for initiating appropriate growth hormone replacement therapy.[2] For years, the insulin tolerance test (ITT) has been the reference standard for diagnosing AGHD.[2][3] However, the ITT is resource-intensive, can induce severe hypoglycemia, and is contraindicated in certain patient populations.[2]

This compound (trade name Macrilen) was developed as a safer and more convenient alternative to the ITT. It is an orally administered ghrelin mimetic that stimulates the secretion of growth hormone (GH) from the pituitary gland. The U.S. Food and Drug Administration (FDA) approved macimorelin in December 2017 for the diagnosis of AGHD.

Chemical and Physical Properties

This compound is the acetate salt of macimorelin.

-

Chemical Name: D-Tryptophanamide, 2-methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-acetate

-

Molecular Formula: C₂₈H₃₄N₆O₅

-

Molar Mass: 534.6 g/mol

Mechanism of Action and Signaling Pathway

Macimorelin is a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The GHSR is a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary gland and hypothalamus.

Upon oral administration, macimorelin binds to and activates the GHSR, mimicking the action of the endogenous ligand, ghrelin. This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The increase in intracellular IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, a key step in the exocytosis of growth hormone-containing vesicles from the somatotroph cells of the anterior pituitary.

The GHSR can also couple to other G-proteins, such as Gαi/o and Gα12/13, and can form heterodimers with other GPCRs, leading to a complex and nuanced signaling profile.

Caption: Macimorelin signaling pathway via the GHSR.

Experimental Protocols

This compound Diagnostic Test

The macimorelin test is an oral GH stimulation test.

Patient Preparation:

-

Patients should fast for at least eight hours before the test.

-

Strenuous physical exercise should be avoided for 24 hours prior to the test.

-

Ensure adequate replacement of other hormone deficiencies before administering the test.

-

Discontinue drugs that may affect GH release, such as strong CYP3A4 inducers, for an adequate period before the test.

Dosing and Administration:

-

The recommended single oral dose is 0.5 mg/kg of macimorelin.

-

The granules are reconstituted in water by a healthcare professional. One sachet (60 mg) is dissolved in 120 mL of water for patients weighing up to 120 kg. Two sachets are used for patients weighing more than 120 kg.

-

The calculated volume of the reconstituted solution is administered orally.

Blood Sampling and Analysis:

-

Blood samples for serum GH measurement are collected at 45, 60, and 90 minutes after administration.

-

The peak GH concentration from these three samples is used for diagnosis.

Interpretation of Results:

-

A peak serum GH level of less than 2.8 ng/mL after macimorelin administration is consistent with a diagnosis of AGHD. A post-hoc analysis has suggested that a cutoff of 5.1 ng/mL provides an excellent balance between sensitivity and specificity.

Caption: Macimorelin diagnostic test workflow.

Insulin Tolerance Test (ITT)

The ITT is considered the gold standard for assessing the integrity of the hypothalamo-pituitary-adrenal axis and for diagnosing GH deficiency.

Patient Preparation:

-

Patient should be fasting.

-

An ECG must be normal to proceed.

-

The test should be performed in a monitored setting by qualified personnel.

-

IV access is established.

Dosing and Administration:

-

A bolus of regular insulin (typically 0.1 U/kg body weight) is administered intravenously. The dose may be adjusted based on suspected insulin resistance or severe cortisol/GH deficiency.

Blood Sampling and Analysis:

-

Baseline blood samples for glucose, cortisol, and GH are obtained.

-

Blood samples are then collected at regular intervals (e.g., every 20-30 minutes) for up to 120 minutes.

Test Validity and Interpretation:

-

The test is considered valid if adequate hypoglycemia (blood glucose < 2.2 mmol/L or < 40 mg/dL) is achieved along with symptoms of hypoglycemia.

-

A peak GH response of less than 5.1 ng/mL is typically indicative of AGHD.

Clinical Data and Performance

The efficacy and safety of macimorelin have been evaluated in a multicenter, open-label, randomized, two-way crossover trial comparing it to the ITT.

Table 1: Diagnostic Performance of Macimorelin vs. ITT (Prespecified Cutoffs)

| Parameter | Macimorelin (Cutoff: 2.8 ng/mL) | ITT (Cutoff: 5.1 ng/mL) | Agreement |

| Sensitivity | 87% | - | Positive Agreement: 74.32% |

| Specificity | 96% | - | Negative Agreement: 95.38% |

| Reproducibility | 97% | - | - |

Data from Garcia et al., 2018.

Table 2: Diagnostic Performance of Macimorelin vs. ITT (Post-Hoc Analysis with Identical Cutoffs)

| GH Cutoff (ng/mL) | Test | Sensitivity | Specificity | Positive Agreement | Negative Agreement | Overall Agreement |

| 5.1 | Macimorelin | 92% | 96% | 82% | 94% | 87% |

| 5.1 | ITT | - | - | - | - | - |

| 2.8 | Macimorelin | - | - | 87% | 94% | 91% |

| 2.8 | ITT | - | - | - | - | - |

Data from Garcia et al., 2018 and subsequent analyses.

Safety and Tolerability

Clinical trials have demonstrated that macimorelin is well-tolerated. No serious adverse events were reported in the pivotal trial. The most common side effects include dysgeusia, dizziness, headache, and fatigue. In contrast, the ITT is associated with a higher incidence of adverse events, primarily related to hypoglycemia.

Conclusion

This compound offers a safe, effective, and convenient oral diagnostic test for adult growth hormone deficiency. Its diagnostic accuracy is comparable to the insulin tolerance test, with a more favorable safety profile and greater patient convenience. The detailed protocols and performance data presented in this guide provide a robust resource for the scientific and clinical communities involved in the diagnosis and management of AGHD.

References

Methodological & Application

Application Notes and Protocols: Macimorelin Acetate for Growth Hormone (GH) Stimulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Macimorelin acetate, commercially known as Macrilen®, is an orally active ghrelin receptor agonist used for the diagnosis of adult growth hormone deficiency (AGHD).[1][2] As a synthetic growth hormone secretagogue, it mimics the action of the endogenous peptide hormone ghrelin.[3] This document provides a detailed overview of the experimental protocol for using this compound to stimulate growth hormone secretion, its mechanism of action, and relevant clinical data. This offers a simpler and safer alternative to traditional GH stimulation tests, such as the insulin tolerance test (ITT).[1][4]

Mechanism of Action

Macimorelin is a peptidomimetic that stimulates GH release by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. These receptors are located in the anterior pituitary gland and the hypothalamus. The activation of GHS-R1a initiates a cascade of intracellular signaling events, which leads to the secretion of stored GH from somatotroph cells in the pituitary. Additionally, macimorelin's action on the hypothalamus can prompt the release of growth hormone-releasing hormone (GHRH), which further stimulates the pituitary to secrete GH.

References

Application Notes and Protocols for Oral Administration of Macimorelin in Research Animals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of macimorelin, a ghrelin receptor agonist, in research animals. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of orally administered macimorelin.

Introduction

Macimorelin is an orally active growth hormone secretagogue that mimics the action of ghrelin, a natural hormone that stimulates the release of growth hormone (GH).[1][2][3] It is approved for the diagnosis of adult growth hormone deficiency (AGHD) in humans.[4][5] Preclinical research in animal models is crucial for understanding its mechanism of action, pharmacokinetic profile, and potential therapeutic applications beyond diagnostics, such as in conditions like cachexia.

Mechanism of Action

Macimorelin acts as an agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Binding of macimorelin to GHSR in the pituitary gland and hypothalamus stimulates the secretion of GH. This, in turn, can lead to an increase in circulating levels of Insulin-like Growth Factor-1 (IGF-1).

Macimorelin [label="Oral Macimorelin", fillcolor="#FBBC05"]; GHSR [label="GHSR (Ghrelin Receptor)\nin Pituitary & Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4"]; GH_Release [label="Growth Hormone (GH)\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4"]; IGF1_Production [label="IGF-1 Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Physiological_Effects [label="Physiological Effects\n(e.g., growth, metabolism)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Macimorelin -> GHSR [label="Binds to and activates"]; GHSR -> Pituitary [label="Stimulates"]; Pituitary -> GH_Release; GH_Release -> Liver [label="Acts on"]; Liver -> IGF1_Production; IGF1_Production -> Physiological_Effects; }

Macimorelin's mechanism of action.

Quantitative Data Summary

Preclinical studies in rats and dogs have been conducted to support the clinical development of macimorelin. The oral bioavailability of macimorelin is low in these species, at less than 1%. Despite this, oral administration has been shown to achieve sufficient systemic exposure to elicit a pharmacodynamic response and to assess toxicity.

Table 1: Summary of Preclinical Oral Toxicology Studies

| Species | Study Duration | Dosing | Key Findings | Reference |

| Rat | 28-day repeat dose | Up to 8x (males) and 36x (females) the Maximum Recommended Human Dose (MRHD) | No dose-limiting toxicity identified. Ovarian weight decreases were observed at higher doses. | |

| Dog | 28-day repeat dose | Up to 55x (males) and 35x (females) the MRHD | No dose-limiting toxicity identified. A 2-fold increase in serum GH levels was observed at the highest dose. |

Table 2: Pharmacokinetic Parameters of Oral Macimorelin in Humans (for reference)

| Parameter | Value | Conditions | Reference |

| Cmax (Maximum Plasma Concentration) | 7.59 ng/mL | 0.5 mg/kg single oral dose in fasted adults | |

| Tmax (Time to Cmax) | 0.5 - 1.5 hours | 0.5 mg/kg single oral dose in fasted adults | |

| AUC0-α (Area Under the Curve) | 20 ng.hr/mL | 0.5 mg/kg single oral dose in fasted adults | |

| Effect of Food (Liquid Meal) | Cmax decreased by 55%, AUC decreased by 49% | - | |

| Mean Terminal Half-life (T1/2) | 4.1 hours | 0.5 mg/kg single oral dose in healthy subjects |

Experimental Protocols

Preparation of Macimorelin for Oral Administration

For preclinical studies in rodents, macimorelin can be prepared as a suspension.

Protocol 4.1.1: Preparation of Macimorelin Suspension

Materials:

-

Macimorelin acetate powder

-

0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water

-

Weighing scale

-

Spatula

-

Stir plate and magnetic stir bar

-

Volumetric flask or graduated cylinder

-

Storage container

Procedure:

-

Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of deionized water. Stir until a clear solution is obtained.

-

Calculate the required amount of this compound powder based on the desired concentration and final volume.

-

Weigh the calculated amount of this compound powder.

-

Gradually add the macimorelin powder to the 0.5% CMC-Na solution while continuously stirring.

-

Continue stirring until a homogenous suspension is formed.

-

Store the suspension in a labeled container at the recommended temperature and use within the validated stability period.

Note: This formulation is a reference, and the optimal vehicle may vary depending on the specific study requirements.

Oral Administration by Gavage

Oral gavage is a common and precise method for administering a defined dose of a substance to research animals.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation\n- Weigh animal\n- Calculate dose volume", fillcolor="#F1F3F4"]; Dose_Prep [label="Dose Preparation\n- Prepare macimorelin suspension", fillcolor="#F1F3F4"]; Restraint [label="Animal Restraint", fillcolor="#FBBC05"]; Gavage [label="Oral Gavage\n- Insert gavage needle\n- Administer dose slowly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Admin_Obs [label="Post-Administration\nObservation\n- Monitor for adverse effects", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Animal_Prep; Animal_Prep -> Dose_Prep; Dose_Prep -> Restraint; Restraint -> Gavage; Gavage -> Post_Admin_Obs; Post_Admin_Obs -> End; }

Workflow for oral gavage in rodents.

Protocol 4.2.1: Oral Gavage in Mice

Materials:

-

Prepared macimorelin suspension

-

Appropriately sized gavage needle (flexible-tipped recommended)

-

Syringe

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct dosing volume.

-

Draw the calculated volume of the macimorelin suspension into the syringe.

-

Properly restrain the mouse to immobilize its head and straighten the neck and back.

-

Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

-

Slowly administer the suspension.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

Protocol 4.2.2: Oral Gavage in Rats

The procedure for rats is similar to that for mice, with adjustments for the larger size of the animal and the use of a larger gavage needle and syringe.

Protocol 4.2.3: Oral Administration in Dogs

For dogs, oral administration can be achieved through gavage or by placing a capsule at the back of the tongue.

Materials:

-

Prepared macimorelin suspension or capsules

-

Gavage tube (if applicable)

-

Syringe (if applicable)

-

Pill gun (for capsules, optional)

Procedure (Gavage):

-

Fast the dog overnight.

-

Weigh the dog to calculate the dose.

-

Gently restrain the dog.

-

Measure the gavage tube from the tip of the nose to the last rib to ensure proper placement in the stomach.

-

Lubricate the tip of the gavage tube.

-

Pass the tube over the tongue and down the esophagus.

-

Administer the macimorelin suspension.

-

Flush the tube with a small amount of water to ensure the full dose is delivered.

-

Carefully remove the tube.

-

Monitor the animal for any adverse reactions.

Pharmacokinetic (PK) Studies

Protocol 4.3.1: PK Study in Rats

Objective: To determine the pharmacokinetic profile of orally administered macimorelin.

Procedure:

-

Fast rats overnight before dosing.

-

Administer a single oral dose of macimorelin suspension via gavage.

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process blood samples to obtain plasma or serum and store frozen until analysis.

-

Analyze samples for macimorelin concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Studies

Protocol 4.4.1: GH Stimulation Test in Dogs

Objective: To assess the ability of oral macimorelin to stimulate GH secretion.

Procedure:

-

Fast dogs overnight.

-

Collect a baseline blood sample.

-

Administer a single oral dose of macimorelin.

-

Collect blood samples at various time points post-dose (e.g., 30, 45, 60, and 90 minutes) to measure serum GH levels.

-

Analyze serum samples for GH concentrations using a validated immunoassay.

-

Blood samples for IGF-1 can also be collected at baseline and at later time points post-dose to assess the downstream effects of GH stimulation.

Safety and Toxicology Studies

Protocol 4.5.1: Repeat-Dose Oral Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of macimorelin following repeated oral administration.

Procedure:

-

Use a sufficient number of animals of each sex, randomly assigned to control and treatment groups.

-

Administer macimorelin or vehicle control orally (e.g., by gavage) daily for a specified duration (e.g., 28 days).

-

Conduct daily clinical observations and weekly body weight and food consumption measurements.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy and collect organs for histopathological examination.

-

Analyze the data for any treatment-related adverse effects.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimation [label="Animal Acclimation & Randomization", fillcolor="#F1F3F4"]; Dosing_Period [label="Daily Oral Dosing\n(e.g., 28 days)", fillcolor="#FBBC05"]; In_life_Monitoring [label="In-life Monitoring\n- Clinical signs\n- Body weight\n- Food consumption", fillcolor="#F1F3F4"]; Terminal_Procedures [label="Terminal Procedures\n- Blood collection\n- Necropsy\n- Organ collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n- Hematology\n- Clinical Chemistry\n- Histopathology", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Animal_Acclimation; Animal_Acclimation -> Dosing_Period; Dosing_Period -> In_life_Monitoring; In_life_Monitoring -> Dosing_Period; Dosing_Period -> Terminal_Procedures [label="End of Study"]; Terminal_Procedures -> Data_Analysis; Data_Analysis -> End; }

Workflow for a repeat-dose toxicology study.

Genotoxicity Assays

Standard genotoxicity tests are typically conducted to assess the mutagenic and clastogenic potential of a new drug candidate. While specific reports for macimorelin's genotoxicity in animal models were not detailed in the provided search results, standard protocols for these assays are provided below for completeness. The prescribing information for the approved human product states there were no mutations or clastogenic effects in mouse lymphoma cells.

Protocol 5.1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses various strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.

Protocol 5.2: In Vivo Micronucleus Test in Rodents

This test assesses chromosomal damage by measuring the formation of micronuclei in erythrocytes.

Procedure:

-

Treat rodents (typically mice or rats) with macimorelin, usually on two or more occasions.

-

Collect bone marrow or peripheral blood at appropriate time points after the final dose.

-

Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes.

-

Score the frequency of micronucleated polychromatic erythrocytes.

-

An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

These application notes and protocols provide a framework for conducting preclinical research on the oral administration of macimorelin in various animal models. Adherence to detailed and standardized procedures is essential for obtaining reliable and reproducible data to support the further development and understanding of this ghrelin receptor agonist. Researchers should always work in accordance with approved animal care and use protocols and relevant regulatory guidelines.

References

- 1. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]

- 2. Macrilen (macimorelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. hcplive.com [hcplive.com]

Application Notes and Protocols for Macimorelin Acetate Dosage Calculation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for calculating the dosage of macimorelin acetate for in vivo research studies. This compound is an orally active ghrelin mimetic that stimulates the secretion of growth hormone.[1][2][3][4] These application notes include the approved human dosage, a detailed methodology for converting this dose to animal equivalent doses (AEDs) using allometric scaling based on body surface area, and a sample experimental protocol. The information is intended to assist researchers in designing preclinical studies to investigate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in various animal models.

Introduction to this compound

This compound is a synthetic agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor.[1] By mimicking the action of endogenous ghrelin, macimorelin stimulates the pituitary gland to release growth hormone (GH). In clinical practice, it is used as a diagnostic agent for adult growth hormone deficiency (AGHD). The standard oral diagnostic dose in humans is 0.5 mg/kg of body weight, administered after a fasting period.

For researchers planning in vivo studies, determining an appropriate and effective dose in animal models is a critical first step. This document outlines a systematic approach to this calculation.

Signaling Pathway of this compound

This compound exerts its effect by binding to the GHSR-1a, a G-protein coupled receptor located in the pituitary gland and hypothalamus. This interaction initiates a signaling cascade that results in the secretion of GH. The simplified signaling pathway is illustrated below.

Dosage Calculation for In Vivo Studies

The calculation of animal equivalent doses from a human dose is based on the principle of allometric scaling, which considers the differences in body surface area (BSA) between species. The U.S. Food and Drug Administration (FDA) provides guidance for this conversion using Km factors (Body Weight (kg) / BSA (m²)).

The formula to calculate the Animal Equivalent Dose (AED) from the Human Equivalent Dose (HED) is:

AED (mg/kg) = HED (mg/kg) x (Km human / Km animal)

The approved human dose of this compound is 0.5 mg/kg.

Allometric Scaling Factors and Calculated Dosages

The following table summarizes the Km factors for various species and the calculated oral equivalent dose of this compound.

| Species | Body Weight (kg) | Km | Km Ratio (Human Km / Animal Km) | Calculated Oral AED (mg/kg) |

| Human | 60 | 37 | 1 | 0.5 |

| Mouse | 0.02 | 3 | 12.3 | 6.15 |

| Rat | 0.15 | 6 | 6.2 | 3.1 |

| Rabbit | 1.8 | 12 | 3.1 | 1.55 |

| Dog | 10 | 20 | 1.85 | 0.925 |

| Cynomolgus Monkey | 3 | 12 | 3.1 | 1.55 |

Note on Bioavailability: Preclinical data indicate that macimorelin has low oral bioavailability in rats and dogs (<1%). Researchers should consider this when designing studies. The calculated oral doses may need to be adjusted upwards, or an alternative route of administration (e.g., intraperitoneal, intravenous) may be more appropriate to achieve systemic exposure. For instance, a study in a mouse model utilized a 5 mg/kg intraperitoneal dose.

Dosage Calculation Workflow

The logical workflow for calculating the animal equivalent dose is depicted in the following diagram.

References

Application Notes and Protocols for Macimorelin Acetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the preparation and use of macimorelin acetate solutions for laboratory research. Macimorelin is a potent, orally-active ghrelin receptor (GHSR-1a) agonist, making it a valuable tool for studying growth hormone secretion and other physiological processes regulated by the ghrelin system.

Properties of this compound

This compound is a synthetic peptidomimetic of ghrelin. Understanding its physical and chemical properties is crucial for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₆O₅ | [1] |

| Molecular Weight | 534.6 g/mol | [1] |

| Appearance | White to off-white granules or powder | |

| Solubility | ||

| Water | Very low (0.00616 mg/mL) | [2] |

| DMSO | ≥ 2 mg/mL | [3] |

| Storage (Solid) | -20°C, desiccated | [4] |

Preparation of this compound Stock Solutions

Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock solution can then be diluted into aqueous buffers or cell culture media for experiments.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.535 mg of this compound (MW = 534.6 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

Solution Stability

Proper storage of this compound solutions is critical to maintain their biological activity.

| Solution Type | Storage Temperature | Stability | Source |

| DMSO Stock Solution | -20°C | Up to 1 month | |

| -80°C | Up to 6 months | ||

| Aqueous Working Solution (reconstituted from commercial product) | Room Temperature | Use within 30 minutes | |

| Working Solutions in Aqueous Buffer | 4°C | Stable for at least 8 weeks (for specific concentrations) |

Note: It is recommended to prepare fresh aqueous working solutions from the frozen DMSO stock on the day of the experiment. The stability in cell culture media may vary depending on the media composition and should be determined empirically if long-term incubation is required.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). Activation of GHSR-1a initiates a cascade of intracellular signaling events, primarily through the Gαq/11 and to some extent Gαi/o and Gα12/13 pathways.

This compound Signaling Pathway

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes a method to measure the agonist activity of this compound by detecting changes in intracellular calcium levels in cells expressing the ghrelin receptor.

Experimental Workflow:

Calcium Mobilization Assay Workflow

Detailed Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably or transiently expressing the human ghrelin receptor (GHSR-1a) in appropriate growth medium.

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the growth medium from the cell plate and add the dye-loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.

-

Include a positive control (e.g., ghrelin) and a negative control (vehicle).

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Measurement and Analysis:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence signal before and after the addition of this compound.

-

Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the ghrelin receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human ghrelin receptor.

-

Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

Increasing concentrations of unlabeled this compound (competitor).

-

A fixed concentration of a radiolabeled ligand that binds to the ghrelin receptor (e.g., [¹²⁵I]-ghrelin).

-

Cell membrane preparation.

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ghrelin).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Animal Studies

This protocol provides a general guideline for administering this compound to rodents for in vivo studies. Dosing and specific procedures should be optimized based on the experimental design and animal model.

Detailed Methodology:

-

Solution Preparation:

-

For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

For intraperitoneal (i.p.) injection, a solution can be prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final solution should be clear.

-

-

Dosing:

-